molecular formula C21H20ClN5O3S B11252371 N-(3-chlorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(3-chlorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11252371
M. Wt: 457.9 g/mol
InChI Key: KCKKOLGNQTWIBG-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a triazole ring, and a benzoxazine moiety

Properties

Molecular Formula

C21H20ClN5O3S

Molecular Weight

457.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20ClN5O3S/c1-13(27-16-8-3-4-9-17(16)30-11-19(27)29)20-24-25-21(26(20)2)31-12-18(28)23-15-7-5-6-14(22)10-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)

InChI Key

KCKKOLGNQTWIBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC(=CC=C2)Cl)N3C(=O)COC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the benzoxazine moiety. The final steps involve the coupling of the chlorophenyl group and the acetylation to form the desired compound. Reaction conditions often include the use of catalysts, specific temperature controls, and solvent systems to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be more sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the benzoxazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and benzoxazine moiety are key to its binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: shares similarities with other triazole-containing compounds and benzoxazine derivatives.

    Unique Features: Its unique combination of functional groups gives it distinct properties, such as enhanced binding affinity and specificity for certain molecular targets.

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